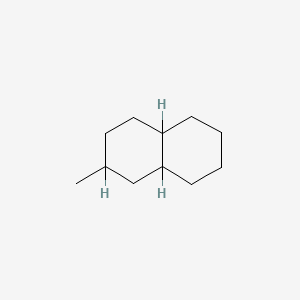
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves the reaction of 7-chloroquinoline with hydroxylamine. This reaction typically takes place under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Material: 7-chloroquinoline
Reagent: Hydroxylamine
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce 7-chloro-4-aminoquinoline.
Applications De Recherche Scientifique
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline: A closely related compound with similar biological activities.
Quinoline N-oxide: Another derivative with distinct chemical properties and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both a chloro and a hydroxyamino group, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
13442-12-1 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




